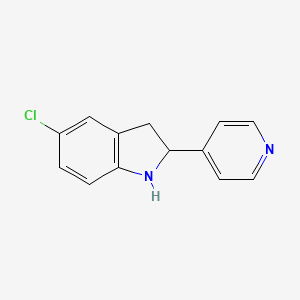

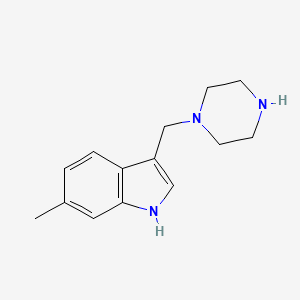

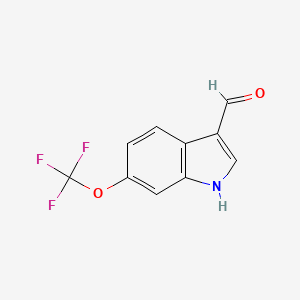

6-Methyl-3-(piperazin-1-ylmethyl)-1H-indole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Methyl-3-(Piperazin-1-ylmethyl)-1H-Indol ist eine heterocyclische Verbindung, die einen Indol-Kern aufweist, der an der 6-Position mit einer Methylgruppe und an der 3-Position mit einer Piperazin-Einheit substituiert ist.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 6-Methyl-3-(Piperazin-1-ylmethyl)-1H-Indol umfasst typischerweise die folgenden Schritte:

Bildung des Indol-Kerns: Der Indol-Kern kann durch die Fischer-Indol-Synthese synthetisiert werden, bei der Phenylhydrazin unter sauren Bedingungen mit einem Aldehyd oder Keton reagiert.

Substitution an der 6-Position: Die Methylgruppe kann durch Friedel-Crafts-Alkylierung mit Methylchlorid und einem Lewis-Säure-Katalysator wie Aluminiumchlorid an der 6-Position eingeführt werden.

Einführung der Piperazin-Einheit: Die Piperazin-Gruppe kann durch nukleophile Substitution eingeführt werden. Das Indol-Derivat wird in Gegenwart einer Base wie Kaliumcarbonat mit Piperazin umgesetzt.

Industrielle Produktionsmethoden

Die industrielle Produktion von 6-Methyl-3-(Piperazin-1-ylmethyl)-1H-Indol kann die Optimierung der oben genannten Synthesewege umfassen, um höhere Ausbeuten und Reinheit zu erzielen. Dies kann die Verwendung von kontinuierlichen Flussreaktoren, fortschrittlichen Reinigungsverfahren und skalierbaren Reaktionsbedingungen beinhalten.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-(piperazin-1-ylmethyl)-1H-indole typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Substitution at the 6-Position: The methyl group can be introduced at the 6-position through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

Introduction of the Piperazine Moiety: The piperazine group can be introduced via nucleophilic substitution. The indole derivative is reacted with piperazine in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Indol-Stickstoff oder am Piperazin-Ring.

Reduktion: Reduktionsreaktionen können den Indol-Ring oder die Piperazin-Einheit angreifen, was möglicherweise zu hydrierten Derivaten führt.

Substitution: Die Verbindung kann an elektrophilen und nukleophilen Substitutionsreaktionen teilnehmen, insbesondere am Indol-Ring und am Piperazin-Stickstoff.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Wasserstoffgas mit einem Palladium-Katalysator können verwendet werden.

Substitution: Reagenzien wie Alkylhalogenide, Acylchloride und Sulfonylchloride werden häufig in Substitutionsreaktionen verwendet.

Hauptprodukte

Oxidation: Oxidierte Derivate des Indol- oder Piperazin-Rings.

Reduktion: Hydrierte Indol- oder Piperazin-Derivate.

Substitution: Verschiedene substituierte Indol- oder Piperazin-Derivate, abhängig von den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

6-Methyl-3-(Piperazin-1-ylmethyl)-1H-Indol hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Medizinische Chemie: Es wird auf sein Potenzial als Pharmakophor im Wirkstoffdesign untersucht, insbesondere für seine Wechselwirkungen mit Neurotransmitter-Rezeptoren.

Biologie: Die Verbindung wird auf ihre Auswirkungen auf zelluläre Signalwege und ihr Potenzial als therapeutisches Mittel untersucht.

Industrie: Es kann als Zwischenprodukt bei der Synthese komplexerer Moleküle mit pharmazeutischer Relevanz verwendet werden.

Wirkmechanismus

Der Wirkmechanismus von 6-Methyl-3-(Piperazin-1-ylmethyl)-1H-Indol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Neurotransmitter-Rezeptoren. Der Indol-Kern kann die Struktur von natürlichen Neurotransmittern nachahmen, wodurch die Verbindung an Rezeptoraktivität binden und diese modulieren kann. Die Piperazin-Einheit kann die Bindungsaffinität und Selektivität verbessern.

Wissenschaftliche Forschungsanwendungen

6-Methyl-3-(piperazin-1-ylmethyl)-1H-indole has several applications in scientific research:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its interactions with neurotransmitter receptors.

Biology: The compound is studied for its effects on cellular signaling pathways and its potential as a therapeutic agent.

Industry: It can be used as an intermediate in the synthesis of more complex molecules with pharmaceutical relevance.

Wirkmechanismus

The mechanism of action of 6-Methyl-3-(piperazin-1-ylmethyl)-1H-indole involves its interaction with specific molecular targets such as neurotransmitter receptors. The indole core can mimic the structure of natural neurotransmitters, allowing the compound to bind to and modulate receptor activity. The piperazine moiety can enhance binding affinity and selectivity.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 6-Methyl-3-(Piperazin-1-ylmethyl)-1H-Imidazol

- 6-Methyl-3-(Piperazin-1-ylmethyl)-1H-Pyridin

- 6-Methyl-3-(Piperazin-1-ylmethyl)-1H-Chinolin

Einzigartigkeit

6-Methyl-3-(Piperazin-1-ylmethyl)-1H-Indol ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm einzigartige pharmakologische Eigenschaften verleiht. Die Kombination des Indol-Kerns mit einer Piperazin-Einheit ist besonders effektiv bei der Modulation von Neurotransmitter-Rezeptoren, was es zu einem wertvollen Gerüst im Wirkstoffdesign macht.

Eigenschaften

Molekularformel |

C14H19N3 |

|---|---|

Molekulargewicht |

229.32 g/mol |

IUPAC-Name |

6-methyl-3-(piperazin-1-ylmethyl)-1H-indole |

InChI |

InChI=1S/C14H19N3/c1-11-2-3-13-12(9-16-14(13)8-11)10-17-6-4-15-5-7-17/h2-3,8-9,15-16H,4-7,10H2,1H3 |

InChI-Schlüssel |

ALLLPXDJCBGAPL-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC2=C(C=C1)C(=CN2)CN3CCNCC3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 1-isopropyl-1H-imidazo[4,5-c]pyridine-4-carboxylate](/img/structure/B11874682.png)

![2-Methyl-5-oxo-5H-chromeno[3,4-C]pyridine-1-carbonitrile](/img/structure/B11874710.png)

![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11874733.png)